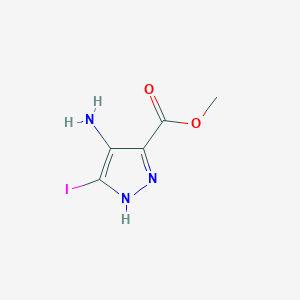
Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with β-keto esters, followed by iodination. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as iodine or other halogenating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrazoles
- Nitro derivatives
- Amino derivatives
- Condensed heterocyclic systems .
Aplicaciones Científicas De Investigación
Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The iodine atom and amino group play crucial roles in binding to active sites of enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its bioactive effects .
Comparación Con Compuestos Similares
Methyl 4-amino-1H-pyrazole-5-carboxylate: Lacks the iodine atom, leading to different reactivity and applications.
Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate: Similar structure but with a bromine atom instead of iodine, affecting its chemical properties and reactivity.
Methyl 4-amino-3-chloro-1H-pyrazole-5-carboxylate: Contains a chlorine atom, offering different substitution patterns and reactivity
Uniqueness: The presence of the iodine atom in Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo specific substitution reactions and its potential bioactivity distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C5H6IN3O2 |
|---|---|
Peso molecular |
267.02 g/mol |
Nombre IUPAC |
methyl 4-amino-5-iodo-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C5H6IN3O2/c1-11-5(10)3-2(7)4(6)9-8-3/h7H2,1H3,(H,8,9) |
Clave InChI |
STWCPZKXPBNMFP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NNC(=C1N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















